molecular formula C8H7N3 B7778321 2-Ethenyl-2H-1,2,3-benzotriazole

2-Ethenyl-2H-1,2,3-benzotriazole

Cat. No.: B7778321
M. Wt: 145.16 g/mol
InChI Key: BKFYNCRWSYKDGJ-UHFFFAOYSA-N
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Description

2-Ethenyl-2H-1,2,3-benzotriazole is a heterocyclic compound that features a benzene ring fused with a triazole ring. This compound is known for its versatile applications in various fields, including medicinal chemistry, material science, and industrial applications. The presence of the ethenyl group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzotriazoles, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-Ethenyl-2H-1,2,3-benzotriazole has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-2H-1,2,3-benzotriazole involves its ability to form stable complexes with metal ions and its interaction with biological targets through π–π stacking interactions and hydrogen bonding. These interactions enable the compound to inhibit enzyme activity and disrupt cellular processes, making it effective in various therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

2-ethenylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-2-11-9-7-5-3-4-6-8(7)10-11/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFYNCRWSYKDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1N=C2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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